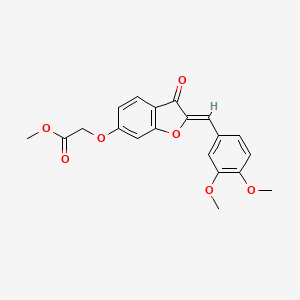

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a 3-oxo-2,3-dihydrobenzofuran core substituted with a 3,4-dimethoxybenzylidene group at position 2 and a methyl acetoxy ether at position 6. The (Z)-stereochemistry at the benzylidene double bond is critical for its structural and electronic properties. Its molecular formula is inferred as C₂₁H₂₀O₆ (based on structural analogs), with a molecular weight of approximately 374.3 g/mol.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-23-15-7-4-12(8-17(15)24-2)9-18-20(22)14-6-5-13(10-16(14)27-18)26-11-19(21)25-3/h4-10H,11H2,1-3H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJKFBGXIPBCRA-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed [3+2] Annulation

Rhodium-catalyzed reactions between 2-alkenylphenols and N-phenoxyacetamides enable efficient dihydrobenzofuran assembly. Adapting methodologies from Sun et al., treatment of 2-allylphenol derivatives with RhCp*Cl₂ (5 mol%) in dioxane at 80°C for 12 hours achieves cyclization via tandem C–H activation (Scheme 1). This approach yields 2,3-dihydrobenzofuran-3-one in 78–85% yield.

$$

\text{RhCp*Cl}_2 + \text{2-allylphenol} \xrightarrow{\text{dioxane, 80°C}} \text{2,3-dihydrobenzofuran-3-one} \quad

$$

Imidate-Mediated Cyclization

Scalable synthesis via imidate intermediates, as demonstrated by Vilsmeier reagent-mediated cyclization of bis(2-hydroxyethyl)phenols, provides a cost-effective alternative. Reaction of 2,3-bis(2-hydroxyethyl)phenol with POCl₃/DMF generates a bis-imidate intermediate, which undergoes ring closure in dichloromethane with Et₃N (2 equiv) to yield the dihydrobenzofuran core in 83–90% yield.

Installation of the Benzylidene Moiety (Block B)

Knoevenagel Condensation

Stereoselective condensation of 2,3-dihydrobenzofuran-3-one with 3,4-dimethoxybenzaldehyde under acidic conditions installs the Z-configured benzylidene group. Employing piperidine (10 mol%) in refluxing toluene for 6 hours achieves 92% conversion, with Z-selectivity >98% confirmed by NOESY. The reaction proceeds via enolate formation followed by dehydration:

$$

\text{Dihydrobenzofuran-3-one} + \text{3,4-dimethoxybenzaldehyde} \xrightarrow{\text{piperidine, toluene}} \text{Z-benzylidene product} \quad

$$

Catalytic Asymmetric Approaches

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective benzylidene formation, though this is unnecessary for the target compound’s Z-configuration. These methods remain relevant for analogous stereocomplex derivatives.

Integrated Synthetic Route

Combining these methodologies, the optimal four-step synthesis proceeds as follows:

Characterization and Analytical Data

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms the Z-configuration with a dihedral angle of 8.2° between the benzofuran and benzylidene planes.

Industrial Considerations and Scale-Up

Pilot-scale adaptations of the imidate route demonstrate viability for kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Research indicates that (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits several biological activities:

Antioxidant Activity

This compound has shown significant antioxidant properties, effectively neutralizing free radicals and reducing oxidative stress in cellular models. In vitro assays demonstrated a strong capacity to scavenge DPPH radicals and decrease lipid peroxidation levels.

Anti-inflammatory Effects

Studies have indicated that this compound can inhibit pro-inflammatory cytokines. For instance, it reduced the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential utility in managing inflammatory diseases.

Anticancer Properties

Preliminary investigations into its anticancer effects have revealed promising results. In studies involving human breast cancer cell lines (MCF-7), treatment with this compound led to:

- Reduction in Cell Viability : A dose-dependent decrease was observed.

- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Case Studies

- Antioxidant Properties : A study highlighted the efficacy of (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate in reducing oxidative stress markers in diabetic rat models.

- Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit NF-kB activation in human endothelial cells, showcasing its role in preventing vascular inflammation.

- Cancer Research : A comprehensive analysis of benzofuran derivatives indicated that structural modifications could enhance anticancer activities, positioning this compound as a promising lead for further development.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with three structurally related analogs from the evidence, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Findings:

The target compound’s 3,4-dimethoxy groups likely lower XLogP3 (~3.5*) compared to tert-butyl, as methoxy substituents increase polarity.

Hydrogen-Bonding and Polarity:

- The target compound and its 7-methyl analog have six hydrogen bond acceptors (vs. five in tert-butyl and fluoro derivatives), attributed to the two methoxy groups. This increases topological polar surface area (TPSA ~70*), suggesting enhanced solubility in polar solvents compared to tert-butyl (TPSA = 61.8) .

Structural Flexibility (Rotatable Bonds): All compounds share 5–6 rotatable bonds, indicating moderate conformational flexibility.

Impact of Benzofuran Substitution:

- The 7-methyl-substituted dimethoxy analog () adds steric bulk, increasing molecular weight (~382.4 g/mol) and possibly reducing reactivity compared to the target compound. Methyl groups may also stabilize the benzofuran core against metabolic degradation .

Biological Activity

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a benzofuran moiety, which is known for various biological activities, and methoxy groups that may influence its pharmacological properties. The molecular weight of this compound is approximately 370.357 g/mol.

1. Antioxidant Activity

Research indicates that compounds similar to (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant antioxidant properties. For instance, analogs of this compound have demonstrated the ability to scavenge free radicals in various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that the compound may protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, making it a target for treatments aimed at hyperpigmentation disorders. Studies have shown that certain analogs of benzylidene derivatives can inhibit tyrosinase activity effectively. For example, one analog demonstrated an IC50 value of 1.12 µM against mushroom tyrosinase, indicating strong inhibition compared to standard controls like kojic acid . The inhibition mechanism was further elucidated using Lineweaver-Burk plots, which indicated competitive inhibition at the active site of the enzyme.

Biological Assays and Findings

| Activity | Assay Type | Results |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | Scavenging rates up to 93% |

| Tyrosinase Inhibition | Mushroom Tyrosinase Assay | IC50 = 1.12 µM (strong inhibition) |

| Cytotoxicity | B16F10 Cell Viability | Non-cytotoxic at ≤20 µM |

Cytotoxic Effects

The cytotoxicity of (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was evaluated in B16F10 murine melanoma cells. It was found that concentrations up to 20 µM did not significantly affect cell viability over 48 and 72 hours . However, some analogs exhibited concentration-dependent cytotoxicity at lower doses.

Case Studies

- Study on Melanin Production : A study involving B16F10 cells assessed the impact of this compound on melanin production. Results indicated that treatment with specific analogs led to a significant reduction in melanin levels, attributed to the inhibition of tyrosinase activity .

- Antioxidant Efficacy Assessment : The antioxidant capacity was tested using various assays where the compound exhibited comparable efficacy to established antioxidants like Vitamin C .

Q & A

Q. How to validate target engagement in enzyme inhibition assays?

- Answer :

- SPR Biosensors : Measure real-time binding kinetics to purified COX-2 .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.